2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methylpyridin-3-yl)propanoic acid
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Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methylpyridin-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methylpyridin-3-yl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base like triethylamine.
Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amino acids in solid-phase peptide synthesis.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes.
Medicine
In medicine, peptides synthesized using this compound can be used in drug development, particularly for creating peptide-based therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialized peptides for various applications, including cosmetics and materials science.
Mechanism of Action
The mechanism of action for this compound largely depends on its use in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to build the desired peptide chain.
Comparison with Similar Compounds
Similar Compounds
Boc-Protected Amino Acids: Boc (tert-butyloxycarbonyl) is another common protecting group used in peptide synthesis.
Cbz-Protected Amino Acids: Cbz (carbobenzyloxy) is also used for protecting amino groups.
Uniqueness
The Fmoc group is unique due to its stability under acidic conditions and ease of removal under mild basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where harsh conditions can lead to unwanted side reactions.
Properties
Molecular Formula |
C24H22N2O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C24H22N2O4/c1-15-10-16(13-25-12-15)11-22(23(27)28)26-24(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-10,12-13,21-22H,11,14H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
ODTJSJGMPFIYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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